REACTION_CXSMILES
|
O.[Na+].[N:3]1(S([O-])(=O)=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[C:4]1=[O:5].P(Cl)(Cl)([Cl:20])=O.O.C1[S:28](=[O:30])(=[O:29])CCC1>>[O:5]=[C:4]1[C:6](=[O:7])[C:8]2[C:13](=[CH:12][CH:11]=[C:10]([S:28]([Cl:20])(=[O:30])=[O:29])[CH:9]=2)[NH:3]1 |f:0.1.2|
|
Name
|
isatinsulfonic acid sodium salt hydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.[Na+].N1(C(=O)C(=O)C2=CC=CC=C12)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath to 0 C
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 6° C
|
Type
|
FILTRATION
|
Details
|
The resulting green solid was collected by filtration
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed again with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product in 85% yield
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetate
|
Type
|
FILTRATION
|
Details
|
hexanes with hot filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.81 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |